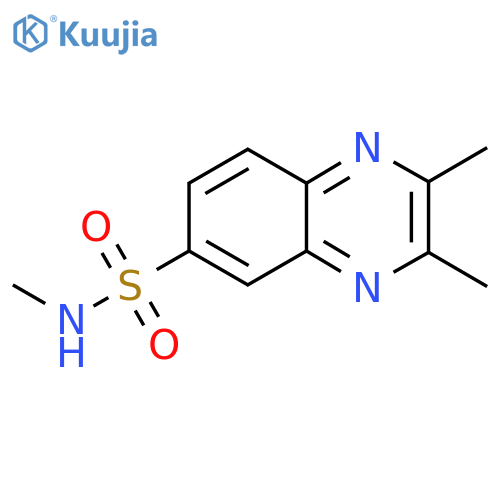Cas no 2108555-29-7 (N,2,3-Trimethylquinoxaline-6-sulfonamide)

2108555-29-7 structure
商品名:N,2,3-Trimethylquinoxaline-6-sulfonamide
N,2,3-Trimethylquinoxaline-6-sulfonamide 化学的及び物理的性質
名前と識別子
-
- AKOS027473692
- EN300-749120
- 2108555-29-7
- N,2,3-TRIMETHYLQUINOXALINE-6-SULFONAMIDE
- N,2,3-Trimethylquinoxaline-6-sulfonamide
-
- インチ: 1S/C11H13N3O2S/c1-7-8(2)14-11-6-9(17(15,16)12-3)4-5-10(11)13-7/h4-6,12H,1-3H3
- InChIKey: BKTSBAOOCPRYML-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC2C(C=1)=NC(C)=C(C)N=2)(NC)(=O)=O
計算された属性
- せいみつぶんしりょう: 251.07284784g/mol
- どういたいしつりょう: 251.07284784g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 365
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1
N,2,3-Trimethylquinoxaline-6-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-749120-1.0g |
N,2,3-trimethylquinoxaline-6-sulfonamide |
2108555-29-7 | 95.0% | 1.0g |
$857.0 | 2025-03-10 | |
| 1PlusChem | 1P028W0L-50mg |
N,2,3-trimethylquinoxaline-6-sulfonamide |
2108555-29-7 | 95% | 50mg |
$300.00 | 2023-12-19 | |
| 1PlusChem | 1P028W0L-5g |
N,2,3-trimethylquinoxaline-6-sulfonamide |
2108555-29-7 | 95% | 5g |
$3134.00 | 2023-12-19 | |
| Enamine | EN300-749120-0.1g |
N,2,3-trimethylquinoxaline-6-sulfonamide |
2108555-29-7 | 95.0% | 0.1g |
$298.0 | 2025-03-10 | |
| Enamine | EN300-749120-5.0g |
N,2,3-trimethylquinoxaline-6-sulfonamide |
2108555-29-7 | 95.0% | 5.0g |
$2485.0 | 2025-03-10 | |
| Enamine | EN300-749120-2.5g |
N,2,3-trimethylquinoxaline-6-sulfonamide |
2108555-29-7 | 95.0% | 2.5g |
$1680.0 | 2025-03-10 | |
| Enamine | EN300-749120-10.0g |
N,2,3-trimethylquinoxaline-6-sulfonamide |
2108555-29-7 | 95.0% | 10.0g |
$3683.0 | 2025-03-10 | |
| Enamine | EN300-749120-0.05g |
N,2,3-trimethylquinoxaline-6-sulfonamide |
2108555-29-7 | 95.0% | 0.05g |
$200.0 | 2025-03-10 | |
| Enamine | EN300-749120-0.25g |
N,2,3-trimethylquinoxaline-6-sulfonamide |
2108555-29-7 | 95.0% | 0.25g |
$425.0 | 2025-03-10 | |
| 1PlusChem | 1P028W0L-250mg |
N,2,3-trimethylquinoxaline-6-sulfonamide |
2108555-29-7 | 95% | 250mg |
$588.00 | 2023-12-19 |
N,2,3-Trimethylquinoxaline-6-sulfonamide 関連文献
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
2108555-29-7 (N,2,3-Trimethylquinoxaline-6-sulfonamide) 関連製品
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
